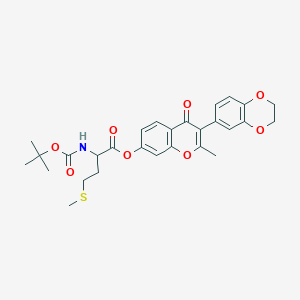![molecular formula C12H12FN3O2S B3837649 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine](/img/structure/B3837649.png)
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine
Übersicht
Beschreibung
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine, also known as FMP, is a pyrimidine-based compound that has been widely studied for its potential application in cancer treatment. FMP is a small molecule inhibitor of the protein kinase DYRK1A, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine inhibits DYRK1A by binding to its ATP-binding pocket, thereby preventing the phosphorylation of its downstream targets. This leads to the inhibition of various cellular processes such as cell proliferation, differentiation, and apoptosis. 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has also been shown to induce cellular senescence, a state of irreversible growth arrest, in cancer cells.
Biochemical and Physiological Effects:
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It induces G1 cell cycle arrest and apoptosis in cancer cells, and enhances the sensitivity of cancer cells to chemotherapy drugs. 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has also been shown to decrease the levels of beta-amyloid, a protein that accumulates in the brains of Alzheimer's disease patients. In addition, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has been shown to improve cognitive function and reduce neuroinflammation in a mouse model of Down syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. However, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. In addition, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine. One direction is to further elucidate its mechanism of action and downstream targets. Another direction is to test its efficacy in animal models of cancer and neurodegenerative diseases. In addition, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine could be tested in combination with other drugs to enhance its efficacy and reduce potential side effects. Finally, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine could be modified to improve its solubility and pharmacokinetic properties, which could enhance its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has also been shown to enhance the sensitivity of cancer cells to chemotherapy drugs, suggesting its potential use in combination therapy. In addition, 5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine has been studied for its potential application in neurodegenerative diseases such as Alzheimer's disease and Down syndrome, as DYRK1A has been implicated in the pathology of these diseases.
Eigenschaften
IUPAC Name |
5-fluoro-N-methyl-2-(4-methylsulfonylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2S/c1-14-12-10(13)7-15-11(16-12)8-3-5-9(6-4-8)19(2,17)18/h3-7H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPDHWKZCHIYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1F)C2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-methyl-2-[4-(methylsulfonyl)phenyl]-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-anilino-N-benzylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3837573.png)
![N'-{2-[(3-bromobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B3837576.png)
![6-amino-3-methyl-4-(5-nitro-2-furyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3837578.png)



![N-[(7R,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-[2-(ethylthio)-1,3-thiazol-4-yl]acetamide](/img/structure/B3837600.png)

![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)amino]carbonyl}sulfamide](/img/structure/B3837626.png)
![2-(1-azocanyl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B3837631.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxamide](/img/structure/B3837635.png)

![N~4~-{[2-(diethylamino)-3-pyridinyl]methyl}-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B3837640.png)
![N-methyl-N-(pyridin-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3837657.png)